2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISSPNMTCZNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351534 | |
| Record name | 2-(3-Chloro-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35067-68-6 | |
| Record name | 2-(3-Chloro-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Derivatization and Structural Modifications of the 4h 3,1 Benzoxazin 4 One Core
Functionalization at the 2-Position and Aromatic Ring of the Benzoxazinone (B8607429)
The 2-(3-chlorophenyl) substituent and the fused benzene (B151609) ring of the benzoxazinone core are key sites for introducing chemical diversity. While the 2-position is not directly reactive, modifications to the 3-chlorophenyl group can be achieved through electrophilic aromatic substitution. Furthermore, the fused benzene ring of the benzoxazinone is also susceptible to electrophilic attack.
Electrophilic Aromatic Substitution:
The fused benzene ring of the 4H-3,1-benzoxazin-4-one system can undergo electrophilic substitution reactions such as bromination and nitration. The position of substitution is directed by the existing substituents. For instance, the bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid has been shown to yield the 6-bromo and subsequently the 6,7-dibromo derivatives. researchgate.net In contrast, using bromine in chloroform (B151607) can lead to the 7-bromo derivative. researchgate.net Nitration of the same parent compound with a mixture of sulfuric and nitric acid results in the 6-nitro and then the 6,8-dinitro compounds. researchgate.net For 2-aryl-4H-3,1-benzoxazin-4-ones, the substitution pattern will be influenced by both the benzoxazinone core and the nature and position of substituents on the 2-aryl ring. In the case of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one, the chloro group is a deactivating, ortho-, para-director, while the benzoxazinone moiety's directing effects would also play a role.
| Reaction | Reagents | Product(s) | Reference(s) |
| Bromination | Br2 in glacial acetic acid | 6-Bromo and 6,7-dibromo derivatives | researchgate.net |
| Bromination | Br2 in chloroform | 7-Bromo derivative | researchgate.net |
| Nitration | H2SO4/HNO3 | 6-Nitro and 6,8-dinitro derivatives | researchgate.net |
Modifications of the Benzoxazinone Ring System
The oxazinone ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement or recyclization to form different heterocyclic systems. This reactivity is a cornerstone for the derivatization of this compound.
Reaction with Nitrogen Nucleophiles:
A common modification involves the reaction of 2-aryl-4H-3,1-benzoxazin-4-ones with primary amines, which typically leads to the formation of 2,3-disubstituted-4(3H)-quinazolinones. nih.govnih.gov This transformation proceeds via a nucleophilic attack of the amine on the carbonyl carbon (C-4) of the benzoxazinone ring, followed by ring opening and subsequent cyclization with the elimination of water. For example, the reaction of 2-(2-chlorophenyl)-4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-one with hydrazine (B178648) hydrate (B1144303) results in the formation of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id This reaction involves a nucleophilic attack by hydrazine at the C-4 position, leading to a ring-opened intermediate that then cyclizes to the quinazolinone. uin-malang.ac.id
| Nucleophile | Product | Reference(s) |
| Primary Amines | 2,3-Disubstituted-4(3H)-quinazolinones | nih.govnih.gov |
| Hydrazine Hydrate | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |
Formation of Fused Heterocyclic Systems from Benzoxazinone Precursors
The versatility of the 4H-3,1-benzoxazin-4-one core extends to its use as a starting material for the synthesis of more complex, fused heterocyclic systems. The initial conversion to a quinazolinone, as described above, is often the first step in these multi-step syntheses.
Synthesis of Triazolo-Quinazolinones:
Quinazolinones derived from 2-aryl-4H-3,1-benzoxazin-4-ones can be further elaborated to form fused triazole ring systems. For instance, 2-(4-bromophenyl)- nih.govuin-malang.ac.idorganic-chemistry.orgtriazolo[1,5-c]quinazolin-2(3H)-one has been synthesized from the corresponding benzoxazinone derivative by treatment with hydrazine carboxamide in pyridine. bibliomed.org A similar strategy could be envisioned for the 2-(3-chlorophenyl) analogue. Another approach involves the reaction of a hydrazinyl-quinazoline derivative, which can be prepared from the corresponding benzoxazinone, with carbon disulfide to yield a nih.govuin-malang.ac.idorganic-chemistry.orgtriazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg
| Precursor | Reagents | Fused Heterocyclic System | Reference(s) |
| 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine carboxamide, pyridine | 2-(4-Bromophenyl)- nih.govuin-malang.ac.idorganic-chemistry.orgtriazolo[1,5-c]quinazolin-2(3H)-one | bibliomed.org |
| 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (derived from the corresponding benzoxazinone) | 1. Hydrazine, 2. Carbon disulfide | 7,9-Dibromo-5-(3,4-dichlorophenyl)- nih.govuin-malang.ac.idorganic-chemistry.orgtriazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |
Spectroscopic and Diffractional Characterization of 2 3 Chlorophenyl 4h 3,1 Benzoxazin 4 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the unambiguous assignment of each proton and carbon atom within the 2-aryl-4H-3,1-benzoxazin-4-one scaffold.
¹H NMR Spectroscopy: The ¹H NMR spectra of 2-aryl-4H-3,1-benzoxazin-4-ones are characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the benzoxazinone (B8607429) core (H-5, H-6, H-7, H-8) and the 2-aryl substituent exhibit distinct chemical shifts and coupling patterns. For the unsubstituted analogue, 2-phenyl-4H-3,1-benzoxazin-4-one, the protons of the phenyl ring appear as a multiplet, while the protons on the fused benzene (B151609) ring show characteristic doublet, triplet, and doublet of doublets patterns.
For 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one, the protons on the 3-chlorophenyl ring are expected to show complex splitting patterns. The proton at the C-2' position would likely appear as a triplet or a narrow multiplet, while the protons at C-4', C-5', and C-6' would appear as multiplets, influenced by their respective ortho, meta, and para couplings. The electron-withdrawing nature of the chlorine atom would cause a downfield shift for the adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on all carbon atoms in the molecule. Key resonances for the 4H-3,1-benzoxazin-4-one structure include the carbonyl carbon (C-4) typically found around δ 160 ppm and the imine carbon (C-2) around δ 155-158 ppm. ubaya.ac.id The carbons of the fused benzene ring and the 2-aryl substituent appear in the δ 115-150 ppm range. The position of the chlorine atom in this compound directly influences the chemical shifts of the carbons in the phenyl ring, with the carbon atom bearing the chlorine (C-3') showing a characteristic signal. Differentiation between the benzoxazinone structure and its potential 2-acylaminobenzoic acid precursor can be confirmed by analyzing the J(CH) coupling interactions in the carbonyl region. nih.gov
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.57-8.19 | m |
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C=O (C-4) | 158.8 |
| C=N (C-2) | 156.4 |
| Aromatic C | 117-148 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of 2-aryl-4H-3,1-benzoxazin-4-ones are dominated by characteristic bands corresponding to the vibrations of the carbonyl group, the imine bond, and the aromatic rings.
Key vibrational modes for this class of compounds include:
C=O Stretching (ν C=O): A strong absorption band for the lactone carbonyl group is typically observed in the IR spectrum between 1750 and 1770 cm⁻¹. For 2-phenyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one, this band appears at 1764 cm⁻¹. ubaya.ac.id
C=N Stretching (ν C=N): The imine bond of the oxazinone ring gives rise to a characteristic band around 1610-1640 cm⁻¹. ubaya.ac.id
C-O-C Stretching (ν C-O-C): The asymmetric and symmetric stretching vibrations of the ether linkage within the oxazinone ring are also observable.
Aromatic C=C and C-H Vibrations: Multiple bands corresponding to the stretching and bending vibrations of the aromatic rings are present in the spectra.
C-Cl Stretching (ν C-Cl): For chloro-substituted analogues like this compound, a characteristic band for the C-Cl stretching vibration is expected in the lower frequency region of the IR spectrum.
Comparative studies of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (CPB), 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB), and 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (MPB) show how the electronic nature of the substituent on the 2-phenyl ring influences the vibrational frequencies. conicet.gov.arresearchgate.net Deactivating groups like nitro and chloro tend to shift the C=O and C=N stretching frequencies compared to activating groups like methyl. conicet.gov.ar
| Vibrational Mode | 2-phenyl-4H-3,1-benzoxazin-4-one ubaya.ac.id | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one mdpi.com |
|---|---|---|
| ν(C=O) lactone | 1764 | 1766 |
| ν(C=O) imide | - | 1711 |
| ν(C=N) | 1614 | 1647 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
For this compound (C₁₄H₈ClNO₂), the expected exact mass of the molecular ion [M]⁺ is approximately 257.02 g/mol . The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
The fragmentation pattern provides structural information. For 2-aryl-4H-3,1-benzoxazin-4-ones, fragmentation can occur through various pathways, including the cleavage of the oxazinone ring. Mass spectrometric analysis of the parent compound, 2-phenyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one, confirmed its molecular weight with a [M+H]⁺ ion at m/z 224.07, corresponding to the molecular formula C₁₄H₉O₂N. ubaya.ac.id
| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Observed Ion [Reference] |
|---|---|---|---|
| This compound | C₁₄H₈ClNO₂ | 257.67 | [M]⁺ expected at m/z ≈ 257 |
| 2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | [M+H]⁺ at m/z 224.07 ubaya.ac.id |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the parent analogue, 2-phenyl-4H-3,1-benzoxazin-4-one, has been determined. nih.gov The molecule is nearly planar, with a small dihedral angle of 3.72(4)° between the plane of the 2-phenyl ring and the fused 3,1-benzoxazin-4-one ring system. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3055 (16) |
| b (Å) | 3.8930 (4) |
| c (Å) | 20.445 (2) |
| β (°) | 94.946 (3) |
| Volume (ų) | 1055.1 (2) |
| Z | 4 |
Structure Biochemical Interaction Relationships of 4h 3,1 Benzoxazin 4 One Derivatives
Analysis of Substituent Effects on Bioactivity Profiles
Influence of Halogenation on Interaction Potentials
The introduction of halogen atoms, such as chlorine, onto the benzoxazinone (B8607429) structure can profoundly impact its bioactivity. Halogenation can alter the electronic distribution within the molecule, enhance its lipophilicity, and introduce new points of interaction, such as halogen bonding, with target proteins.
For instance, studies on related compounds have demonstrated the significance of chloro-substituents. The derivative 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one has been shown to exhibit significant anti-inflammatory and analgesic activity. mongoliajol.info This suggests that the presence and positioning of chlorine atoms on the phenyl ring attached to the core structure are critical for this particular biological effect. While both electron-donating and electron-withdrawing groups (like -Cl) have been associated with high yields in certain synthetic pathways, their influence on bioactivity is distinct and target-dependent. mdpi.com The electronic effects of substituents like chlorine are crucial in modulating the interaction potential of these compounds with their biological targets.
Role of Steric and Electronic Parameters in Molecular Recognition
Molecular recognition by a biological target is governed by a combination of steric and electronic complementarity. For 4H-3,1-benzoxazin-4-one derivatives, these parameters are key determinants of binding affinity and specificity.
Research has shown that steric factors can be crucial; for example, ortho-substitution on the phenyl ring can significantly affect product yields in synthesis, indicating a sensitivity to steric hindrance near the core. mdpi.com However, the impact of steric bulk on biological activity is nuanced. A methyl group at the 6-position of the benzoxazinone ring has been found to strongly increase the rate of acylation of serine proteases. nih.gov Furthermore, the introduction of an entire aryl moiety at the 2-substituent position can lead to compounds with potent inhibitory activity in the nanomolar range against cathepsin G. nih.gov
The nature of the substituent at position 2 of the 4H-3,1-benzoxazin-4-one core dictates its binding orientation within the S1 subsite of enzymes like Cathepsin G. nih.gov Molecular modeling studies suggest that a five-membered ring with a heteroatom, such as a furan-2-yl group, provides more favorable interactions compared to other substituents. nih.gov This highlights how both the size (steric) and electronic nature (presence of a heteroatom) of the substituent are critical for optimal molecular recognition and inhibitory potency. nih.gov
Mechanistic Insights from Ligand-Target Interactions
Understanding the specific mechanisms by which 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one and its analogs interact with their biological targets is fundamental to explaining their activity. These interactions range from direct enzyme inhibition to broader effects on microbial and plant systems.
Enzyme Inhibition Mechanisms and Serine Protease Interactions
The 4H-3,1-benzoxazin-4-one scaffold is a well-established inhibitor of various serine proteases, a class of enzymes involved in numerous physiological and pathological processes. mdpi.comnih.gov These compounds typically function as acyl-enzyme inhibitors. nih.gov The mechanism involves the protease's active site serine residue attacking the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate. researchgate.netresearchgate.net This covalent modification effectively inactivates the enzyme.
A study on a small library of substituted 4H-3,1-benzoxazin-4-one derivatives identified several potent inhibitors of Cathepsin G, a serine protease implicated in inflammatory diseases. nih.govresearchgate.netbenthamdirect.com Molecular modeling of these interactions revealed that the 4H-3,1-benzoxazin-4-one moiety fits into the S1 subsite of the enzyme. nih.gov The specific binding orientation and the resulting hydrogen bonds are dictated by the substituent at the 2-position. For example, one potent inhibitor forms hydrogen bonds between its furan (B31954) ring and Ser181, its N1-group and His44, and its C4-ketone group with Ser200. nih.gov
The table below summarizes the inhibitory potential of several 4H-3,1-benzoxazin-4-one derivatives against Cathepsin G.
| Inhibitor | Substituent at Position 2 | IC₅₀ (µM) against Cathepsin G |
| 1 | Phenyl | 5.5 ± 0.4 |
| 2 | Furan-2-yl | 0.84 ± 0.11 |
| 5 | 4-Fluorophenyl | 2.3 ± 0.2 |
| 6 | 4-Chlorophenyl | 1.9 ± 0.1 |
| 7 | 4-Bromophenyl | 1.8 ± 0.1 |
| Data sourced from a study on substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors. nih.gov |
Receptor Binding Modes and Selectivity Studies
Beyond enzyme inhibition, the selectivity of these compounds is a critical aspect of their biochemical profile. Effective therapeutic agents must distinguish between their intended target and other related proteins to minimize off-target effects.
Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated significant selectivity. For instance, the most potent Cathepsin G inhibitor from the series mentioned above (Inhibitor 2) showed high selectivity over other representative serine proteases such as thrombin, factor XIa, and factor XIIa. nih.govresearchgate.netbenthamdirect.com This selectivity is crucial for developing targeted anti-inflammatory agents. researchgate.netbenthamdirect.com In other studies, benzothiazinones, which are structurally related to benzoxazinones, have been optimized to show high affinity and selectivity for the A2A adenosine (B11128) receptor (A2AAR), highlighting the tunability of this scaffold for different receptor targets. researchgate.net
Interactions with Microbial and Plant Defense Systems
The benzoxazinone core is associated with a broad spectrum of biological activities, including antimicrobial effects. uomosul.edu.iq Various derivatives have shown promising activity against both bacteria and fungi. sapub.orgresearchgate.net For example, specific compounds have demonstrated good activity against Bacillus Thuringenesis, Klebseilla Pneumonia, Trichoderma Herzianum, and Trichoderma Virdi. sapub.org The presence of the benzoxazinone moiety in a molecule can contribute significantly to its antimicrobial properties. sapub.org
In the context of plant biology, benzoxazinoids represent a major class of indole-derived chemical defenses, particularly in grasses like maize, wheat, and rye. nih.govmpg.de These compounds are stored in plant cells as inactive glucosides and are activated upon tissue damage by herbivory, releasing the toxic aglycones. nih.gov They exhibit a wide range of antifeedant, insecticidal, and antimicrobial activities, forming a crucial part of the plant's innate defense system against pests and pathogens. nih.govmpg.de While direct studies on the interaction of this compound with plant defense systems are not specified, its structural class is intrinsically linked to these natural defense mechanisms.
Future Research Trajectories and Methodological Advancements
Development of Novel and Sustainable Synthetic Methodologies for Benzoxazinones
The synthesis of benzoxazinones has been a subject of significant research, with a growing emphasis on developing more efficient and environmentally friendly methods. Traditional synthetic routes are being challenged by innovative approaches that offer reduced reaction times, lower energy consumption, and the use of greener solvents.
One promising avenue is the application of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times for the synthesis of related benzoxazine (B1645224) structures from hours to a mere six minutes, often with good yields and under solvent-free conditions. researchgate.net Such methodologies represent a significant improvement over traditional heating methods, which are often time-consuming and rely on toxic solvents. researchgate.net The principles of MAOS could be adapted for the synthesis of 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, offering a more sustainable and efficient production pathway.
Furthermore, recent reviews of synthetic strategies for 1,3-benzoxazin-4-ones highlight a variety of novel methods. nih.gov These include one-pot reactions, such as the PPh₃/Cu-catalyzed aza-Wittig reaction of carboxylic acids, and intramolecular substitution reactions to create diverse benzoxazinone (B8607429) derivatives. nih.gov The development of such efficient synthetic procedures is pivotal for accessing a wide range of functionalized benzoxazinones, which is essential for exploring their structure-activity relationships.
Future research in this area will likely focus on the broader application of green chemistry principles. This includes the use of bio-based starting materials, catalysis with earth-abundant metals, and the design of synthetic routes with higher atom economy. The development of scalable and cost-effective syntheses will be critical for the translation of promising benzoxazinone-based compounds from the laboratory to potential clinical applications.
Integration of Advanced Computational Approaches for Predictive Modeling
The integration of advanced computational methods is revolutionizing the way chemical compounds are designed and evaluated. mdpi.com For benzoxazinone scaffolds, these in silico techniques offer powerful tools for predicting biological activity, understanding mechanisms of action, and optimizing pharmacokinetic properties.
Key Computational Techniques in Benzoxazinone Research:
| Computational Method | Application in Drug Discovery | Relevance to Benzoxazinones |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Used to evaluate the binding of benzoxazinone derivatives to various biological targets, such as enzymes and receptors. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of biological systems. stmjournals.com | Provides insights into the conformational changes and stability of benzoxazinone-protein complexes. mdpi.comstmjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org | Can be used to predict the phytotoxicity or other biological activities of new benzoxazinone derivatives based on their structural features. frontiersin.orgnih.gov |
| Machine Learning (ML) | Utilizes algorithms to learn from large datasets and make predictions on new data. ijnc.ir | Can be applied to predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of benzoxazinone-based drug candidates. frontiersin.orgijnc.ir |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for a small, critical region of a system with the efficiency of molecular mechanics for the larger surrounding environment. stmjournals.com | Enables high-precision investigation of the electronic details of interactions between benzoxazinones and their biological targets. stmjournals.comstmjournals.com |
These computational tools are instrumental in the early stages of drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. frontiersin.org For instance, in silico studies have been used to evaluate the potential of benzothiazinone and benzoxathianone derivatives, sulphur analogs of benzoxazinones, as inhibitors of histidine deacetylase (HDA6) by examining their binding at the active site through molecular docking and dynamics. mdpi.com The use of artificial intelligence and sophisticated algorithms allows for the modeling of innovative materials and molecules with desired properties. mdpi.com As computational power increases and algorithms become more refined, the predictive accuracy of these models is expected to improve, further accelerating the discovery and development of novel benzoxazinone-based therapeutics.
Exploration of Polypharmacology and Multi-Target Ligand Design within Benzoxazinone Scaffolds
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. researchgate.net This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. researchgate.net The benzoxazinone scaffold has emerged as a promising framework for the development of such multi-targeted ligands.
A notable example is the benzoxazinone derivative ZAK-I-57, which has been identified as a potent multi-targeted agent for hepatocellular carcinoma (HCC). nih.govnih.gov This compound demonstrates the ability to interact with multiple anti-HCC targets, leading to a synergistic inhibitory effect on tumor progression. nih.gov In preclinical models, ZAK-I-57 exhibited superior tumor-suppressive effects compared to the standard treatment, sorafenib. nih.gov Molecular docking studies have revealed that benzoxazinone derivatives can exhibit strong binding affinities towards several key cancer-related targets, including c-Myc, ESR1, and EGFR. nih.gov
The rationale behind polypharmacology is that by hitting multiple nodes in a disease network, it may be possible to achieve greater therapeutic efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. researchgate.netresearchgate.net The development of multi-target drugs requires a deep understanding of the complex interplay of biological pathways and the ability to design molecules with specific activity profiles against a desired set of targets.
Future research in this area will likely involve the use of cheminformatics and computational biology to identify optimal target combinations for specific diseases and to design benzoxazinone derivatives with tailored polypharmacological profiles. bohrium.com The integration of generative artificial intelligence and reinforcement learning strategies could further enhance the de novo design of multi-target compounds. researchgate.net The exploration of the polypharmacological potential of the this compound core and related structures could lead to the discovery of novel therapeutics for a range of complex diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one, and how are they optimized?
- Methodological Answer : The compound is typically synthesized via cyclodehydration of N-acylated anthranilic acid derivatives. For example:
- N-Benzoylation followed by dehydrative cyclization : Reacting 2-aminobenzoic acid with 3-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC) forms the intermediate, which undergoes cyclization using acetic anhydride or silica-bound benzoyl chloride (SBBC) under reflux .
- Optimization : Solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst recovery (e.g., reusable SBBC) improve efficiency .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Absorptions at ~1724 cm⁻¹ (C=O stretch) and ~1602 cm⁻¹ (C=N stretch) confirm the oxazinone ring .
- NMR spectroscopy : Distinct signals in NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and NMR (carbonyl at ~160 ppm) verify substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₄H₉ClNO₂) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Steric effects : Bulky substituents at the 2-position hinder nucleophilic attack. For example, hydrazine hydrate reacts with the carbonyl group to form hydrazides, but steric hindrance from the 3-chlorophenyl group slows the reaction rate .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic addition. Computational studies (DFT) can quantify charge distribution to predict reactivity .
- Experimental validation : Compare kinetic data (e.g., reaction rates under reflux) with computational models to resolve contradictions in mechanistic pathways .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antibacterial assays : Derivatives are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Active compounds (MIC: 32–64 µg/mL) often feature electron-withdrawing substituents enhancing membrane penetration .
- Enzyme inhibition studies : For C1r serine protease, IC₅₀ values are determined using fluorogenic substrates. Derivatives with halogen substituents (e.g., 7-Cl or 7-I) show improved potency (IC₅₀ < 1 µM) due to enhanced binding affinity .
- Docking simulations : AutoDock 4.0 or similar tools model ligand-target interactions (e.g., binding to bacterial DNA gyrase or protease active sites). RMSD values <2 Å validate docking reliability .
Q. How can structure-activity relationship (SAR) studies guide the design of hypolipidemic derivatives?
- Methodological Answer :
- Key modifications : Introduce substituents at the 6-position (e.g., Br, Cl) to enhance HDL-elevating activity. For example, 6-bromo analogs in rats show a 40% increase in HDL at 10 mg/kg/day .
- Metabolite analysis : LC-MS identifies active metabolites (e.g., hydrolyzed quinazolinones) responsible for lipid modulation. Comparative pharmacokinetic studies (e.g., AUC, half-life) differentiate parent compounds from metabolites .
- Therapeutic index optimization : Balance efficacy (e.g., LDL reduction) and toxicity (e.g., liver enzyme elevation) through dose-response studies in hyperlipidemic models .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported antibacterial efficacy of this compound derivatives?
- Methodological Answer :
- Standardize assays : Variations in MIC values may arise from differences in bacterial strains, inoculum size, or growth media. Use CLSI guidelines for consistency .
- Synergistic effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to enhance activity against resistant strains .
- Resazurin-based viability assays : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP calculation : Use the Crippen method via ChemAxon or Molinspiration to estimate octanol-water partitioning (experimental LogP ~2.8) .
- Solubility prediction : AQUAFAC or QSPR models account for solvent polarity (e.g., low solubility in hexane, moderate in DMSO) .
- ADMET profiling : SwissADME or ADMETlab2.0 predict bioavailability, CYP450 interactions, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
